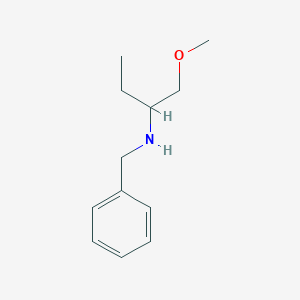
Benzyl(1-methoxybutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(1-methoxybutan-2-yl)amine is an organic compound with the molecular formula C12H19NO It is a benzylic amine derivative, characterized by the presence of a benzyl group attached to a secondary amine, which is further substituted with a methoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-methoxybutan-2-yl)amine typically involves the reaction of benzylamine with 1-methoxy-2-butanone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The process can be summarized as follows:
Starting Materials: Benzylamine and 1-methoxy-2-butanone.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) in an inert solvent like dichloromethane or toluene.
Procedure: The benzylamine is added to a solution of 1-methoxy-2-butanone in the presence of the catalyst. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl(1-methoxybutan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methoxybutyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield imines or oximes.
- Reduction may produce secondary or tertiary amines.
- Substitution can result in various functionalized derivatives.
Scientific Research Applications
Benzyl(1-methoxybutan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-benzyl-1-methoxybutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-3-12(10-14-2)13-9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 |
InChI Key |
VPAFNAYCPSWYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















